Affinity Clamp Binding: GGSGG Linker Achieves 2- to >178-Fold Tighter Binding Than Truncated or Extended Gly-Ser Linkers
In a direct head-to-head comparison using affinity clamp proteins (ePDZ-a and ePDZ-b), the wild-type GGSGG linker yielded equilibrium dissociation constants (Kd) of 56 ± 5 nM (ePDZ-a) and 56 ± 6 nM (ePDZ-b). Shortening the linker to GGSG increased Kd to 117 ± 1 nM (ePDZ-a, 2.1-fold loss) and 412 ± 5 nM (ePDZ-b, 7.4-fold loss); further truncation to GGS elevated Kd to 134 ± 2 nM (ePDZ-a, 2.4-fold loss) and >5,000 nM (ePDZ-b, >89-fold loss); the minimal GG linker produced Kd values of 311 ± 8 nM (ePDZ-a, 5.6-fold loss) and >10,000 nM (ePDZ-b, >178-fold loss). Extension to GGSGGGGSGGS also weakened binding to 245 ± 6 nM (ePDZ-a, 4.4-fold loss) and 247 ± 7 nM (ePDZ-b, 4.4-fold loss) [1].
| Evidence Dimension | Binding affinity (Kd) of linker variants in affinity clamp proteins |
|---|---|
| Target Compound Data | GGSGG: ePDZ-a Kd = 56 ± 5 nM; ePDZ-b Kd = 56 ± 6 nM |
| Comparator Or Baseline | GGSG: 117 ± 1 nM / 412 ± 5 nM; GGS: 134 ± 2 nM / >5,000 nM; GG: 311 ± 8 nM / >10,000 nM; GGSGGGGSGGS: 245 ± 6 nM / 247 ± 7 nM |
| Quantified Difference | 2.1- to >178-fold weaker binding for all comparators relative to GGSGG |
| Conditions | Surface plasmon resonance (SPR) or fluorescence polarization assay; purified recombinant affinity clamp proteins ePDZ-a and ePDZ-b; in vitro binding at 25 °C |
Why This Matters
For procurement decisions in protein engineering, this demonstrates that the exact GGSGG sequence is required for optimal binding performance; any truncation or extension of even a single residue introduces unacceptable affinity losses.
- [1] Huang J, Koide A, Makabe K, Koide S. Structural basis for exquisite specificity of affinity clamps, synthetic binding proteins generated through directed domain-interface evolution. J Mol Biol. 2009;392(5):1221-1231. Table 1. View Source
